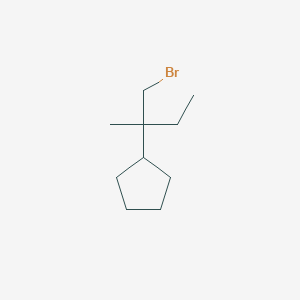
(1-Bromo-2-methylbutan-2-yl)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Bromo-2-methylbutan-2-yl)cyclopentane is an organic compound with the molecular formula C10H19Br. It is a brominated derivative of cyclopentane, featuring a cyclopentane ring substituted with a 1-bromo-2-methylbutan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-2-methylbutan-2-yl)cyclopentane typically involves the bromination of 2-methylbutan-2-ylcyclopentane. This can be achieved through the reaction of 2-methylbutan-2-ylcyclopentane with bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, optimizing the production efficiency.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of alkenes through dehydrohalogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include alcohols, nitriles, or amines.
Elimination Products: Alkenes with varying degrees of substitution depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
(1-Bromo-2-methylbutan-2-yl)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and elimination mechanisms.
Biology: Potential use in the development of bioactive molecules due to its ability to undergo functionalization.
Medicine: Research into its derivatives for potential pharmaceutical applications, including as precursors to drugs or drug-like molecules.
Industry: Utilized in the production of specialty chemicals and materials, particularly in the development of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of (1-Bromo-2-methylbutan-2-yl)cyclopentane in chemical reactions involves the formation of reactive intermediates such as carbocations or carbanions, depending on the reaction conditions. These intermediates then undergo further transformations leading to the final products. The molecular targets and pathways involved are primarily dictated by the nature of the nucleophiles or bases used in the reactions.
Vergleich Mit ähnlichen Verbindungen
Bromocyclopentane: A simpler brominated cyclopentane derivative.
1-Bromo-2-methylpropane: A similar structure but with a propane backbone instead of a cyclopentane ring.
Cyclopentyl bromide: Another brominated cyclopentane but without the additional methylbutyl substitution.
Uniqueness: (1-Bromo-2-methylbutan-2-yl)cyclopentane is unique due to its specific substitution pattern, which imparts distinct reactivity and steric properties compared to simpler brominated cyclopentanes or other alkyl bromides. This makes it particularly useful in synthetic organic chemistry for creating complex molecular architectures.
Eigenschaften
Molekularformel |
C10H19Br |
|---|---|
Molekulargewicht |
219.16 g/mol |
IUPAC-Name |
(1-bromo-2-methylbutan-2-yl)cyclopentane |
InChI |
InChI=1S/C10H19Br/c1-3-10(2,8-11)9-6-4-5-7-9/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
GQKFJZZXEYHCQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CBr)C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


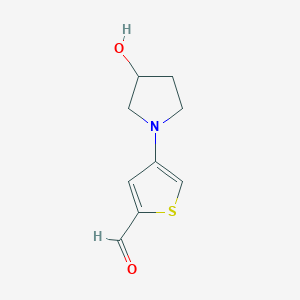
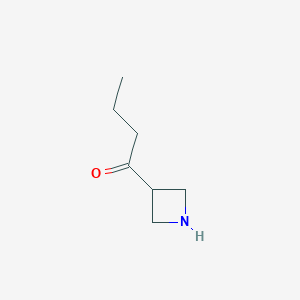
![Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174491.png)
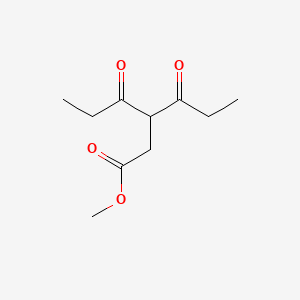
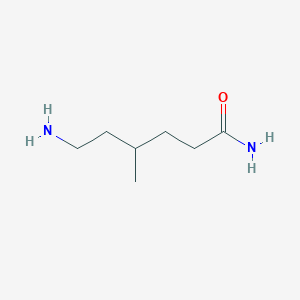

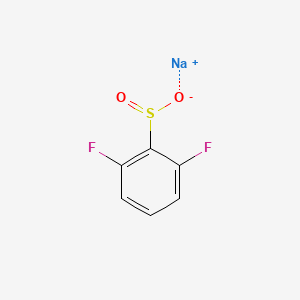
![1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine](/img/structure/B13174534.png)
![2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane](/img/structure/B13174535.png)
![N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B13174540.png)
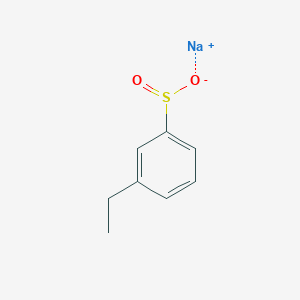
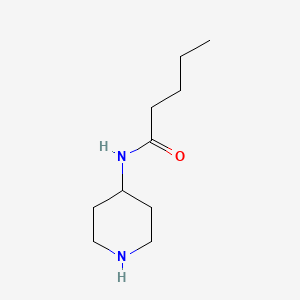
![Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate](/img/structure/B13174568.png)
![N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide](/img/structure/B13174571.png)
